molecular formula C19H16BrN3O3 B12451931 N'-[(3Z)-5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-4-methoxybenzohydrazide

N'-[(3Z)-5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-4-methoxybenzohydrazide

Cat. No.: B12451931
M. Wt: 414.3 g/mol
InChI Key: ISKPWSUUPSYMEB-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-4-methoxybenzohydrazide is a complex organic compound that belongs to the class of indole derivatives. . This compound, with its unique structure, has garnered interest for its potential use in various scientific research fields.

Preparation Methods

The synthesis of N’-[(3Z)-5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-4-methoxybenzohydrazide typically involves a multi-step process. The starting materials include 5-bromo-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde and 4-methoxybenzohydrazide. The key steps in the synthesis are:

    Condensation Reaction: The 5-bromo-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde is reacted with 4-methoxybenzohydrazide in the presence of a suitable catalyst to form the hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization under acidic or basic conditions to form the final product.

The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product .

Chemical Reactions Analysis

N’-[(3Z)-5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-[(3Z)-5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-4-methoxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-4-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

N’-[(3Z)-5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-4-methoxybenzohydrazide can be compared with other indole derivatives such as:

The uniqueness of N’-[(3Z)-5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-4-methoxybenzohydrazide lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H16BrN3O3

Molecular Weight

414.3 g/mol

IUPAC Name

N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-4-methoxybenzamide

InChI

InChI=1S/C19H16BrN3O3/c1-3-10-23-16-9-6-13(20)11-15(16)17(19(23)25)21-22-18(24)12-4-7-14(26-2)8-5-12/h3-9,11,25H,1,10H2,2H3

InChI Key

ISKPWSUUPSYMEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CC=C)O

Origin of Product

United States

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